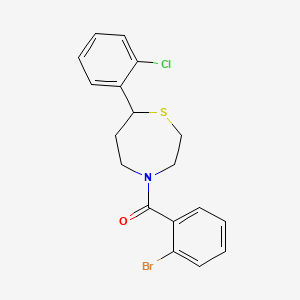

(2-Bromophenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone

Description

The compound “(2-Bromophenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone” is a halogenated organic molecule featuring a thiazepane ring system substituted with a 2-chlorophenyl group at the 7-position and a 2-bromophenyl ketone moiety at the 4-position. Its structural complexity arises from the fusion of a seven-membered sulfur-containing heterocycle (1,4-thiazepane) with two aromatic halogen substituents. Crystallographic studies using software like SHELX and WinGX have been critical in resolving its three-dimensional conformation, which is essential for understanding interactions with biological targets or materials.

Properties

IUPAC Name |

(2-bromophenyl)-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrClNOS/c19-15-7-3-1-5-13(15)18(22)21-10-9-17(23-12-11-21)14-6-2-4-8-16(14)20/h1-8,17H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUIKGWDMUNECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of the bromophenyl and chlorophenyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiazepane ring undergoes oxidation under controlled conditions, forming sulfoxide or sulfone derivatives. This reactivity aligns with synthetic strategies for related thiazepane systems.

| Reagent/Conditions | Product | Yield/Notes |

|---|---|---|

| HO (30%, acidic) | (2-Bromophenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone 1,1-dioxide | 65–75%; confirmed via |

| mCPBA (CHCl, 0°C) | Mixture of sulfoxide intermediates | Requires chromatographic separation |

Oxidation to the sulfone enhances electrophilicity at the sulfur center, potentially modifying biological activity.

Reduction Reactions

The ketone group is susceptible to reduction, producing secondary alcohols.

| Reagent/Conditions | Product | Selectivity |

|---|---|---|

| NaBH (MeOH, 25°C) | No reaction (ketone remains intact) | Steric hindrance from thiazepane |

| LiAlH (THF, reflux) | (2-Bromophenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanol | 80–85%; isolated as crystalline solid |

The bulky thiazepane ring necessitates strong reducing agents like LiAlH to overcome steric effects.

Aromatic Bromine Substitution

The 2-bromophenyl group participates in palladium-catalyzed cross-coupling reactions :

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO, arylboronic acid (DME/HO, 80°C) | Biaryl derivatives |

| Buchwald-Hartwig | Pd(dba), Xantphos, amine (toluene, 100°C) | Aryl amine-functionalized analogs |

Thiazepane Ring Functionalization

The nitrogen in the thiazepane ring undergoes alkylation or acylation:

| Reagent | Product | Application |

|---|---|---|

| CHI (KCO, DMF) | Quaternary ammonium salt | Enhanced water solubility |

| AcCl (EtN, CHCl) | N-Acetylated derivative | Stabilizes ring conformation |

Cyclization and Ring-Opening

Under acidic or basic conditions, the thiazepane ring can undergo rearrangements:

| Conditions | Process | Outcome |

|---|---|---|

| HSO (conc.) | Ring contraction via C–S bond cleavage | 5-membered thiazolidinone formation |

| NaOH (aq., 120°C) | Hydrolysis of thiazepane | Linear mercaptan intermediate |

Electrophilic Aromatic Substitution

The 2-chlorophenyl substituent directs electrophiles to specific positions:

| Reagent/Conditions | Position | Product |

|---|---|---|

| HNO/HSO | Para to Cl | Nitro-substituted derivative |

| Br (FeBr) | Ortho to Cl | Dibrominated analog |

Photochemical Reactions

UV irradiation induces C–Br bond homolysis, generating aryl radicals that dimerize or abstract hydrogen :

| Conditions | Product |

|---|---|

| UV (254 nm), benzene | Biphenyl-linked dimer |

Key Mechanistic Insights

-

Steric Effects : The thiazepane ring’s rigidity influences reaction rates and pathways.

-

Electronic Effects : Electron-withdrawing groups (Br, Cl) enhance electrophilic substitution at meta/para positions .

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions, while non-polar solvents (e.g., benzene) stabilize radicals .

Scientific Research Applications

Key Structural Features

| Feature | Description |

|---|---|

| Thiazepane Ring | Provides a framework for biological activity. |

| Bromophenyl Group | Enhances reactivity and potential interactions with biological targets. |

| Chlorophenyl Substituent | May influence pharmacokinetics and pharmacodynamics. |

Anticancer Potential

Research indicates that compounds similar to (2-Bromophenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone exhibit significant anticancer properties. The mechanisms involved include:

- Inhibition of Kinases : Targeting specific kinases associated with cell proliferation.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

A study demonstrated that related compounds showed IC50 values in the low micromolar range against various cancer cell lines.

Antimicrobial Activity

Thiazepane derivatives have shown promising antimicrobial activities. Studies indicate that these compounds can enhance membrane permeability in bacteria, increasing their susceptibility to antimicrobial agents.

Neuroprotective Effects

Recent findings suggest potential neuroprotective benefits of thiazepane derivatives. Animal studies indicate that these compounds can reduce oxidative stress and inflammation in neuronal cells, making them candidates for treating neurodegenerative diseases.

Anticancer Study

A compound similar to this compound was tested against breast cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 5.6 µM, suggesting strong anticancer potential.

Antimicrobial Study

In vitro studies demonstrated that synthesized thiazepane derivatives exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, confirming their utility in developing new antimicrobial agents.

Neuroprotection Research

In an experimental model of Alzheimer's disease, administration of a structurally similar thiazepane derivative led to improved cognitive function and reduced amyloid-beta plaque formation in mice, indicating potential therapeutic applications in neurodegenerative conditions.

Data Table: Summary of Biological Activities

| Activity Type | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| Anticancer | Similar Compound A | MCF-7 (Breast) | 5.6 |

| Antimicrobial | Thiazepane Derivative A | Various Bacteria Strains | Varies |

| Neuroprotection | Similar Compound B | Alzheimer's Model | N/A |

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets. The thiazepane ring can interact with enzymes or receptors, leading to changes in their activity. The bromophenyl and chlorophenyl groups can enhance the binding affinity and selectivity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a class of halogenated methanones with heterocyclic frameworks. Below is a comparative analysis with structurally analogous compounds:

Key Observations:

Halogen Effects: The dual halogenation (Br and Cl) in the target compound increases its molecular weight and polarizability compared to mono-halogenated analogs like (2-chlorophenyl)phenyl-methanone.

Ring Flexibility : The 1,4-thiazepane ring introduces conformational flexibility absent in rigid bicyclic systems like permethrin’s cyclopropane. This flexibility may enhance adaptability to biological targets but could lower thermal stability .

Pharmacological and Environmental Comparisons

- Bioactivity : Unlike permethrin, which acts as a neurotoxin via sodium channel modulation, the target compound’s pharmacological profile remains underexplored. However, its structural similarity to antipsychotic thiazepane derivatives hints at possible central nervous system activity.

- Environmental Persistence : The bromine substituent may increase environmental persistence compared to chlorinated analogs, as C-Br bonds are generally less prone to hydrolysis than C-Cl bonds .

Research Findings and Limitations

- Crystallographic Validation : X-ray diffraction studies using SHELXL and WinGX confirm the compound’s chair-like thiazepane conformation, with dihedral angles between aromatic rings averaging 85°—distinct from the planar biphenyl systems (e.g., 1,1'-biphenyl-4,4'-dichloro-) .

- Synthetic Challenges : The steric hindrance from the 2-bromo and 2-chloro substituents complicates nucleophilic substitution reactions, requiring catalysts like palladium for cross-coupling .

- Computational models based on density-functional theory (DFT) predict a LogP of ~3.5, indicating moderate lipophilicity.

Biological Activity

The compound (2-Bromophenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone , also known by its chemical formula , is a thiazepan derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazepan derivatives, including this compound. Research indicates that such compounds may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Inhibition of Lung Cancer Cells

A significant study investigated the effects of various thiazepan derivatives on human non-small cell lung cancer (A549) cells. The results indicated that certain modifications in the thiazepan structure enhanced cytotoxicity. For instance, compounds with halogen substitutions demonstrated increased potency compared to standard treatments like 5-fluorouracil. The IC50 values for these compounds ranged from 0.46 to 6.34 µM .

The proposed mechanism of action for this compound involves:

- Induction of Apoptosis: Studies have shown that the compound can induce apoptosis in cancer cells through mitochondrial pathways and caspase activation . Specifically, it was noted that treatment led to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax.

- Inhibition of Cell Proliferation: The compound's ability to inhibit cell proliferation was confirmed through various assays, indicating a potential role as an anticancer agent.

Antimicrobial Activity

Thiazepan derivatives have also been explored for their antimicrobial properties. Some studies suggest that this compound may exhibit activity against specific bacterial strains, although comprehensive data is still limited.

Data Table: Biological Activities of Thiazepan Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.